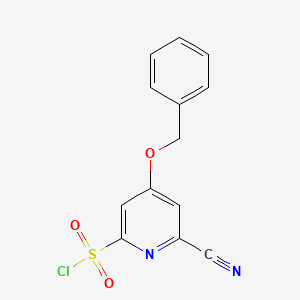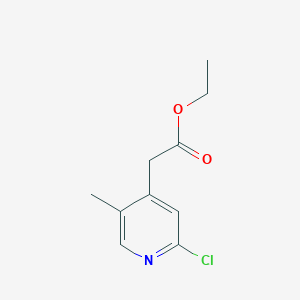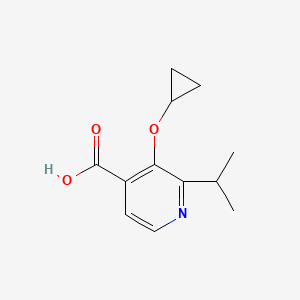
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 4-position, a cyano group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of condensation reactions involving suitable starting materials such as aldehydes, ketones, and amines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as the nucleophile.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form sulfonamides or other reduced derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamides, sulfonates, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonamides and other reduced derivatives.
Substitution: Sulfonamides, sulfonates, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, with specific functional properties.
Biological Research: The compound can be used in biochemical assays and studies to investigate its interactions with biological targets and pathways.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride involves its interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic residues in proteins or other biomolecules. This can lead to the formation of covalent bonds and the modulation of the activity of the target molecules. The benzyloxy and cyano groups can also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Benzyloxy)-2-sulfonyl chloride: Lacks the cyano group, which may affect its reactivity and binding properties.
6-Cyanopyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which may affect its solubility and stability.
4-(Benzyloxy)-6-cyanopyridine: Lacks the sulfonyl chloride group, which may affect its electrophilicity and reactivity.
The presence of all three functional groups (benzyloxy, cyano, and sulfonyl chloride) in this compound makes it a unique and versatile compound with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9ClN2O3S |
|---|---|
Molekulargewicht |
308.74 g/mol |
IUPAC-Name |
6-cyano-4-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O3S/c14-20(17,18)13-7-12(6-11(8-15)16-13)19-9-10-4-2-1-3-5-10/h1-7H,9H2 |
InChI-Schlüssel |
UDGDBEUPQHOOAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)


![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)
